Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds containing the benzo[d]thiazole moiety, similar to Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate, are widely used in synthetic and medicinal chemistry due to their diverse bioactivities. A study by Durcik et al. (2020) details an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, serving as building blocks in drug discovery. These compounds can be substituted at multiple positions, allowing extensive exploration of chemical space around the molecule for targeted bioactivity (Durcik et al., 2020).
Anti-inflammatory and Antimicrobial Activity
Tozkoparan et al. (1998) synthesized novel thiazolo[3,2‐a]pyrimidines, showing significant anti-inflammatory activity. This highlights the therapeutic potential of benzo[d]thiazole derivatives in inflammation and infection control, areas where our compound of interest may also find relevance (Tozkoparan et al., 1998).
Electrochromic and Photovoltaic Applications
Aydın and Kaya (2013) investigated compounds containing thiophene and benzo[d]thiazole units for their electrochromic properties, which are crucial for applications in smart windows, displays, and solar cells. The study emphasizes the utility of these compounds in developing advanced materials for energy conversion and storage technologies (Aydın & Kaya, 2013).
Anticancer Activity
The structural framework of this compound suggests potential in anticancer research, similar to the novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives synthesized by Shankar et al. (2017). These derivatives exhibited promising anticancer activity, underscoring the importance of benzo[d]thiazole derivatives in developing new therapeutic agents (Shankar et al., 2017).
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of these compounds vary depending on their structure and function.
Mode of Action
The mode of action of thiazoles also depends on their specific structure and function. For example, some thiazoles act as antimicrobial agents by inhibiting bacterial cell wall synthesis, while others may act as antineoplastic agents by inhibiting DNA synthesis .
Biochemical Pathways
Thiazoles can affect various biochemical pathways. For instance, some thiazoles have been found to inhibit the synthesis of certain proteins or nucleic acids, thereby affecting the growth and proliferation of cells .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazoles can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of thiazoles can include the inhibition of cell growth and proliferation, the induction of cell death, and the modulation of immune responses .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
methyl 2-(thiophen-2-ylmethylcarbamoylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-21-13(19)9-4-5-11-12(7-9)23-15(17-11)18-14(20)16-8-10-3-2-6-22-10/h2-7H,8H2,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBXGFQFACRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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